4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol
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Overview
Description
4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol is an organic compound that features a complex structure with two amino groups and two hydroxyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol typically involves multi-step organic reactions. One common method includes the reduction of a nitro compound followed by a coupling reaction with a phenol derivative. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic processes. These methods are optimized for higher yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include quinones, amine derivatives, and substituted phenols. These products have various applications in organic synthesis and industrial processes.
Scientific Research Applications
4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biochemical effects. The hydroxyl and amino groups play a crucial role in these interactions, facilitating binding to active sites and altering enzyme function.
Comparison with Similar Compounds
Similar Compounds
Catechol: Similar in structure but lacks the amino groups.
Hydroquinone: Contains two hydroxyl groups but no amino groups.
Resorcinol: Another dihydroxybenzene derivative with different substitution patterns.
Uniqueness
4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
91548-23-1 |
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Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H16N2O2/c15-13(9-1-5-11(17)6-2-9)14(16)10-3-7-12(18)8-4-10/h1-8,13-14,17-18H,15-16H2/t13-,14-/m1/s1 |
InChI Key |
FQRUNJQARWTBBE-ZIAGYGMSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](C2=CC=C(C=C2)O)N)N)O |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)O)N)N)O |
Origin of Product |
United States |
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